Fructosyl-methionine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fructosyl-methioninebelongs to the class of organic compounds known as methionine and derivatives. Methionine and derivatives are compounds containing methionine or a derivative thereof resulting from reaction of methionine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom.

科学的研究の応用

Biochemical Research

1.1 Mechanism of Action

Fructosyl-methionine serves as a model compound in studying the Amadori rearrangement, a key reaction in the Maillard reaction pathway, which is significant in understanding the formation of advanced glycation end-products (AGEs) . AGEs are implicated in various diseases, including diabetes and cardiovascular conditions. The interaction of this compound with molecular targets can influence metabolic pathways and cellular processes, making it a valuable tool in metabolic research.

1.2 Diagnostic Applications

Recent studies have explored the conversion of this compound derivatives into diagnostic tools for diabetes. For instance, modified forms of fructosyl peptide have been investigated for their ability to oxidize glycated hemoglobin (HbA1c), potentially leading to novel in vitro diagnostic modalities for monitoring diabetes mellitus . This highlights the compound's utility beyond basic research into practical clinical applications.

Agricultural Applications

2.1 Seed Germination Enhancement

This compound has been studied for its role in enhancing seed germination rates. Research indicates that methionine application can significantly improve germination rates in crops such as maize, leading to increased seed vigor and better overall plant health . The compound influences cellular processes during germination by affecting the proliferation and differentiation of cells within the embryo.

2.2 Nutritional Improvement of Crops

The incorporation of this compound into crop breeding programs aims to enhance the nutritional profile of seeds by increasing methionine content. This is particularly important for addressing protein deficiencies in human diets, especially in regions where staple foods are low in essential amino acids . Studies have shown that manipulating source-to-sink transport mechanisms can lead to improved accumulation of methionine-rich storage proteins in seeds .

Food Science Applications

3.1 Flavor and Aroma Development

This compound participates in the Maillard reaction, contributing to flavor and aroma development during food processing. Understanding its role can help food scientists optimize cooking methods to enhance sensory qualities while minimizing undesirable effects associated with AGEs formation . The compound's interaction with other ingredients can be pivotal in developing new food products with improved taste profiles.

3.2 Preservation and Shelf-life Extension

The antioxidant properties of this compound may also contribute to food preservation strategies. By mitigating oxidative stress during storage, it could potentially extend the shelf life of various food products, thereby reducing waste and improving food security .

Data Summary Table

Case Studies

Case Study 1: Diabetes Diagnostics

A study demonstrated that modified fructosyl peptides could effectively oxidize HbA1c without requiring protease treatment, providing a direct measurement method that correlates well with traditional HPLC methods . This advancement could lead to more accessible diabetes monitoring tools.

Case Study 2: Seed Germination in Maize

Research involving maize seeds treated with methionine showed a notable increase in germination rate from 70% to 95%, alongside enhanced metabolic activity linked to stress response mechanisms . This suggests that incorporating this compound could be a viable strategy for improving crop yields.

特性

CAS番号 |

80860-78-2 |

|---|---|

分子式 |

C11H21NO7S |

分子量 |

311.35 g/mol |

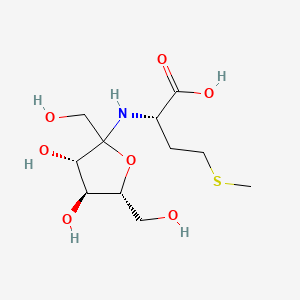

IUPAC名 |

(2S)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H21NO7S/c1-20-3-2-6(10(17)18)12-11(5-14)9(16)8(15)7(4-13)19-11/h6-9,12-16H,2-5H2,1H3,(H,17,18)/t6-,7+,8+,9-,11?/m0/s1 |

InChIキー |

BNYIIVWJYIVWON-ZVSNZSLMSA-N |

SMILES |

CSCCC(C(=O)O)NC1(C(C(C(O1)CO)O)O)CO |

異性体SMILES |

CSCC[C@@H](C(=O)O)NC1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |

正規SMILES |

CSCCC(C(=O)O)NC1(C(C(C(O1)CO)O)O)CO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

fructose methionine fructosyl-methionine fructosylmethionine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。